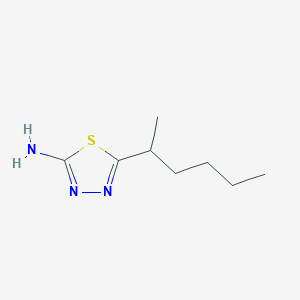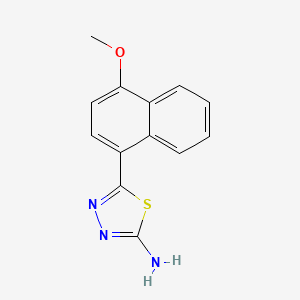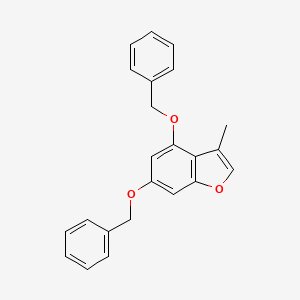
7-Bromo-5,6-dimethylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5,6-dimethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The compound this compound features a bromine atom and two methyl groups attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 7-Bromo-5,6-dimethylbenzimidazole typically involves the bromination of 5,6-dimethylbenzimidazole. One common method includes the reaction of 5,6-dimethylbenzimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
7-Bromo-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions and can lead to the formation of various substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often require palladium catalysts and specific ligands to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 7-azido-5,6-dimethylbenzimidazole, while coupling with phenylboronic acid in a Suzuki reaction can produce 7-phenyl-5,6-dimethylbenzimidazole.
Aplicaciones Científicas De Investigación
7-Bromo-5,6-dimethylbenzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, this compound is investigated for its potential use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5,6-dimethylbenzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
7-Bromo-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.
7-Chloro-5,6-dimethylbenzimidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
2-Phenylbenzimidazole:
The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to other derivatives.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromo-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
HOBWEGWEASRUOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)Br)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
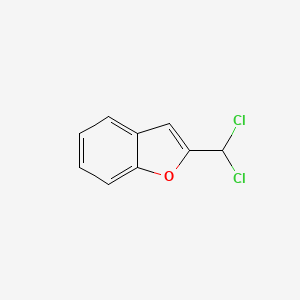
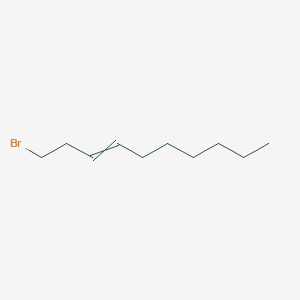
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
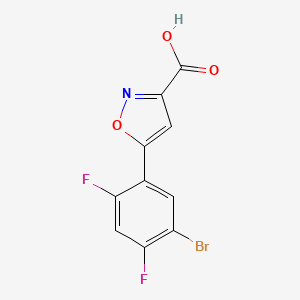
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)

